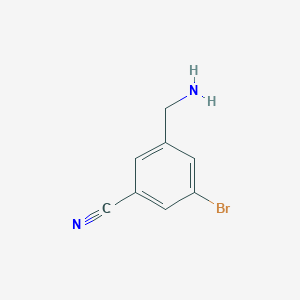

3-(Aminomethyl)-5-bromobenzonitrile

カタログ番号 B2476537

Key on ui cas rn:

1177558-50-7

分子量: 211.062

InChIキー: OCPATBUYJSSEMJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08084449B2

Procedure details

Hydrazine hydrate (85%, 1.31 g) was added to a suspension of 3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile (3.50 g, 10.3 mmol) in EtOH (60 mL). The mixture was refluxed for 3 h. Then, at room temperature, 2 N HCl (20 mL) was added (pH=3), and the mixture was filtered and the solid was rinsed with water (20 mL×2). The filtrate was evaporated to about 50 mL and filtered again. After addition of NaHCO3 (pH=9), the filtrate was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude product. It was recrystallized from MeOH-Et2O yielding the product (1.40 g, 55%) as colorless fine needles. 1H NMR (400 MHz, D2O): δ 7.92 (m, 1H), 7.84 (m, 1H), 7.69 (m, 1H), 4.11 (s, 2H); 13C NMR (400 MHz, D2O): δ 137.1, 135.9, 135.8, 131.7, 123.0, 117.7, 113.8, 42.0; MS: m/z 209.0 (M+-HCl); HPLC: retention time: 9.313 min; purity: 98.4%.

Name

3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile

Quantity

3.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.NN.[Br:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:12]=1)[C:8]#[N:9].Cl>CCO>[NH2:14][CH2:13][C:11]1[CH:10]=[C:7]([CH:6]=[C:5]([Br:4])[CH:12]=1)[C:8]#[N:9] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.31 g

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

3-bromo-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C#N)C=C(C1)CN1C(C2=CC=CC=C2C1=O)=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Two

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 3 h

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was rinsed with water (20 mL×2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated to about 50 mL

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of NaHCO3 (pH=9)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate was extracted with CH2Cl2 (50 mL×3)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was recrystallized from MeOH-Et2O yielding the product (1.40 g, 55%) as colorless fine needles

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NCC=1C=C(C#N)C=C(C1)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |